2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-
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Overview
Description
2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the imidazole family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method is the S-alkylation of imidazole-2-thione with appropriate alkyl halides under basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives.
Scientific Research Applications
2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but with two methyl groups instead of the 4-methoxyphenyl group.
2-Imidazolidinethione: A cyclic thiourea with a similar imidazole core but different substituents.
Uniqueness
The presence of the 4-methoxyphenyl group in 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other imidazole derivatives and enhances its utility in various applications .
Properties
CAS No. |
100134-69-8 |
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Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C12H14N2OS/c1-15-11-4-2-10(3-5-11)6-8-14-9-7-13-12(14)16/h2-5,7,9H,6,8H2,1H3,(H,13,16) |
InChI Key |
HLGQEPDUWMDPKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=CNC2=S |
Origin of Product |
United States |
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